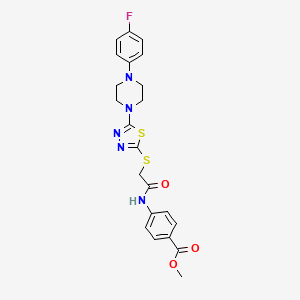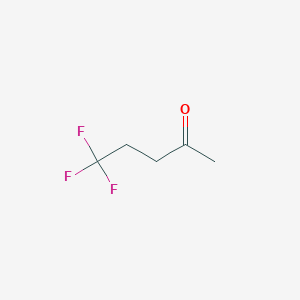
5,5,5-Trifluoropentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoropentan-2-one is an organic compound with the molecular formula C5H7F3O. It is a fluorinated ketone, characterized by the presence of three fluorine atoms attached to the terminal carbon of the pentanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoropentan-2-one can be achieved through several methods. One common approach involves the fluorination of pentan-2-one using fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent side reactions and ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced fluorination techniques can further enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoropentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 5,5,5-Trifluoropentan-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions include 5,5,5-Trifluoropentan-1-ol, various substituted derivatives, and oxidized products such as carboxylic acids .
Scientific Research Applications
5,5,5-Trifluoropentan-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoropentan-2-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
5,5,5-Trifluoropentan-1-ol: This compound is the reduced form of 5,5,5-Trifluoropentan-2-one and shares similar fluorinated properties.
5-Bromo-1,1,1-trifluoro-2-pentanone: This compound has a bromine atom in place of one of the hydrogen atoms, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a ketone group and three fluorine atoms, which impart distinct chemical and physical properties. Its high reactivity and stability make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5,5,5-trifluoropentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-4(9)2-3-5(6,7)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGFMCPOCNISNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341078-97-4 |
Source


|
| Record name | 5,5,5-Trifluoropentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary use of 5,5,5-Trifluoropentan-2-one in the context of the provided research?
A1: The provided research focuses on utilizing this compound, specifically its optically active 4-amino-4-aryl derivatives, as versatile building blocks for synthesizing various chiral heterocyclic compounds. [, , ] These heterocycles, including dihydroazin-2-ones, dihydropyrimidine-2(1H)-ones, dihydropyrimidine-2(1H)-thiones, and tetrahydro-2H-1,4-diazepin-2-ones, often exhibit biological activity and are of interest in medicinal chemistry. [, , , , , ]
Q2: How does the chirality of 4-amino-4-aryl-5,5,5-trifluoropentan-2-ones influence the synthesis of target compounds?
A2: The research highlights the importance of utilizing (S)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones as starting materials. This chirality is retained in the final heterocyclic products, leading to the synthesis of enantiomerically pure compounds. [, , , , , , ] Controlling the stereochemistry is crucial in drug development as different enantiomers can exhibit different biological activities.
Q3: Can you provide an example of a specific reaction using (S)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones from the research?
A3: One example is the reaction of (S)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones with α-chlorobenzyl isocyanates. [, ] This reaction yields (S)-(+)-4-aryl-6-(2-arylethenyl)-4-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones, a class of compounds that might possess interesting biological properties. [, ]
Q4: What is the significance of the trifluoromethyl group in these synthesized compounds?
A4: While not explicitly discussed in the provided abstracts, the incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry. This group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, ultimately affecting its pharmacological properties.
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of the synthesized compounds?
A5: While the provided abstracts don't delve into specific SAR studies, the synthesis of various derivatives with different aryl substituents suggests an interest in exploring how structural modifications impact biological activity. [, , , , , , ] Further research would be needed to establish detailed SAR information for these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2816310.png)
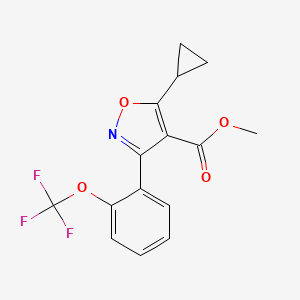
![2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816313.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/new.no-structure.jpg)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2816316.png)
![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-CHLOROBENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]PIPERIDINE-4-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2816318.png)
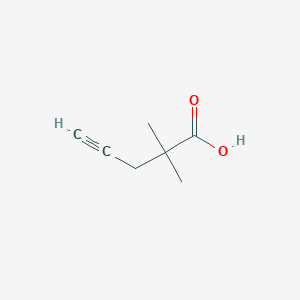
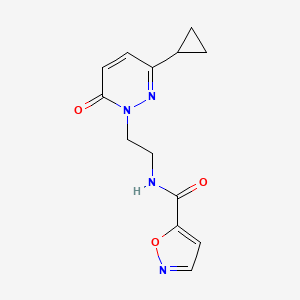
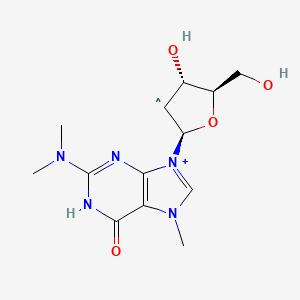
![4-tert-butyl-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2816327.png)
![3-Cyclopropyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2816328.png)
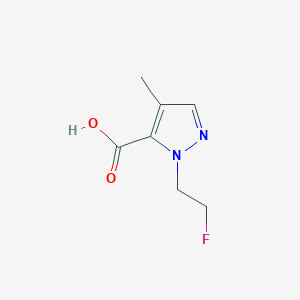
![1-[(5-Fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2816330.png)
